![molecular formula C15H19FN2O3 B2644804 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide CAS No. 1903770-40-0](/img/structure/B2644804.png)
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[f][1,4]oxazepin ring which is a saturated 5-membered oxygen heterocycle fused to a benzene ring . The presence of the oxazepin ring indicates that this compound might have bioactive properties .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 2,3-dihydrobenzo[f][1,4]oxazepin ring, which could potentially be achieved through strategies involving the formation of the O-alkyl bond, the O-aryl bond, the aromatic ring, the aryl-C3 bond, and the alkyl C2-C3 bond .Wissenschaftliche Forschungsanwendungen
Illicit Drug Discovery
This compound has been discovered by Australian chemists as a new illicit drug . The compound was initially thought to be ketamine or a ketamine analogue called 2-fluorodeschloroketamine (2-FDCK), but further analysis revealed it to be a new substance . The team has taken to calling it CanKet, short for "Canberra ketamine" .
Psychoactive Substance
The compound is a new psychoactive substance, designed to resemble established illicit drugs . These substances present a major challenge when pill-testing, as their chemical fingerprints may not match those of known substances .
Emergency and Pre-Hospital Environment
Ketamine, which this compound is designed to resemble, is an invaluable agent in the emergency and pre-hospital environment . It’s possible that this compound could have similar applications, although more research would be needed to confirm this.
Part of Arylcyclohexamines
This compound is part of an emerging group of illicit drugs known as arylcyclohexamines . These drugs are known for their dissociative effects.
Synthesis Method
A synthesis method of a 2-fluoro-3-nitrobenzoic acid intermediate raw material, which could potentially be used in the synthesis of this compound, has been disclosed . The method is high in yield and suitable for large-scale production .
Antitubercular Activities
While not directly related to this compound, a novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds have been synthesized and assessed for their antitubercular activities . Given the structural similarities, it’s possible that this compound could also have potential antitubercular activities, although more research would be needed to confirm this.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O3/c1-2-3-14(19)17-6-7-18-9-11-8-12(16)4-5-13(11)21-10-15(18)20/h4-5,8H,2-3,6-7,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEXOWNBYJSHSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCN1CC2=C(C=CC(=C2)F)OCC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)butyramide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.